molecular formula C9H13ClN2 B13477169 3-(1-Aminocyclopropyl)aniline hydrochloride

3-(1-Aminocyclopropyl)aniline hydrochloride

Cat. No.: B13477169
M. Wt: 184.66 g/mol
InChI Key: SQZMPOCDWMORKI-UHFFFAOYSA-N
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Description

3-(1-Aminocyclopropyl)aniline hydrochloride is an organic compound that features a cyclopropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclopropyl)aniline hydrochloride typically involves the following steps:

    Cyclopropanation: The introduction of a cyclopropyl group to an aniline derivative can be achieved through cyclopropanation reactions. This often involves the use of diazo compounds and transition metal catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization steps to obtain the hydrochloride salt in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines using reagents like zinc and hydrochloric acid.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, hydrochloric acid, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(1-Aminocyclopropyl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the aniline moiety can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amino group but lacks the aromatic ring.

    Phenylcyclopropane: Features a cyclopropyl group attached to a benzene ring without the amino group.

Uniqueness: 3-(1-Aminocyclopropyl)aniline hydrochloride is unique due to the combination of the cyclopropyl group and the aniline moiety, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(1-aminocyclopropyl)aniline;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,10-11H2;1H

InChI Key

SQZMPOCDWMORKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)N)N.Cl

Origin of Product

United States

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